molecular formula C18H15FN2O2 B4508417 N-(4-acetylphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide

N-(4-acetylphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide

Cat. No.: B4508417
M. Wt: 310.3 g/mol
InChI Key: YWRZJOPTWHVEKM-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide is a synthetic chemical scaffold designed for medicinal chemistry and drug discovery research. This compound integrates two privileged pharmacophores—an indole ring system and an acetamide linker—which are commonly found in molecules with diverse biological activities . The indole nucleus is a prevalent structural component in many biologically active natural products and pharmaceuticals, and its derivatization, such as with a fluorine atom at the 6-position, is a common strategy to modulate the compound's electronic properties, metabolic stability, and binding affinity . The acetamide functional group serves as a versatile linker, contributing to the molecule's conformation and its ability to participate in hydrogen bonding with biological targets . Compounds featuring similar N-acetamide indole architectures have been investigated as potent inhibitors of various biological targets. For instance, certain N-acetamide indoles have been identified as inhibitors of PfATP4, a P-type ATPase essential for sodium homeostasis in Plasmodium falciparum , and are being explored as novel antimalarial agents . Other research into indole-acetamide derivatives has highlighted their potential as antioxidants, with specific structural motifs contributing to radical scavenging activity . This molecule serves as a valuable building block for researchers in hit-to-lead optimization campaigns, particularly in the synthesis of more complex heterocyclic systems aimed at developing new therapeutic agents. Its structure is amenable to further synthetic modification, allowing for the exploration of structure-activity relationships (SAR) around both the indole and the phenylacetamide moieties.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-(6-fluoroindol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2/c1-12(22)13-3-6-16(7-4-13)20-18(23)11-21-9-8-14-2-5-15(19)10-17(14)21/h2-10H,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRZJOPTWHVEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Acetylation: The acetylphenyl group can be introduced through a Friedel-Crafts acylation reaction, where an acetyl chloride reacts with a phenyl ring in the presence of a Lewis acid catalyst like aluminum chloride.

    Amide Bond Formation: The final step involves the formation of the amide bond between the acetylphenyl group and the fluoro-substituted indole. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.

    Substitution: The fluoro group in the indole ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

N-(4-acetylphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Affecting Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of N-(4-acetylphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide, highlighting key differences in substituents, biological activities, and physicochemical properties:

Compound Name Key Structural Features Reported Biological Activities Key Properties Reference
This compound 6-fluoroindole, 4-acetylphenyl, acetamide linker Not explicitly reported (inferred: potential anticancer/anti-inflammatory) Enhanced lipophilicity (fluorine), electron-withdrawing acetyl group
2-(6-fluoro-1H-indol-1-yl)-N-[4-(2-hydroxyethyl)phenyl]acetamide 6-fluoroindole, 4-(2-hydroxyethyl)phenyl, acetamide linker Potential anti-inflammatory and neuroprotective effects Improved solubility (hydroxyethyl group)
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide 6-fluoroindole, pyridazine-furyl moiety, ethyl linker Anticancer activity (e.g., inhibition of Bcl-2/Mcl-1 proteins) Enhanced selectivity (pyridazine-furyl), metabolic stability (fluorine)
N-(4-chlorophenyl)-2-(3-formyl-1H-indol-1-yl)acetamide 3-formylindole, 4-chlorophenyl, acetamide linker Antimicrobial and anti-inflammatory properties Reactivity via formyl group, chloro substituent increases lipophilicity
2-((1-(4-fluorobenzyl)-1H-indol-3-yl)sulfonyl)-N-(4-fluorophenyl)acetamide Sulfonyl-indole, 4-fluorobenzyl, 4-fluorophenyl Anticancer and anti-inflammatory (sulfonyl group enhances target binding) High hydrogen-bonding capacity (dual fluorine), improved target specificity
N-(4-methoxy-2-methyl-6-nitrophenyl)acetamide Nitro and methoxy substituents on phenyl, acetamide linker Antimicrobial activity against resistant strains Electron-withdrawing nitro group enhances reactivity

Key Structural and Functional Comparisons:

Indole Substituents: The 6-fluoroindole in the target compound contrasts with 3-formylindole () or sulfonyl-indole (). Fluorine increases metabolic stability, while formyl or sulfonyl groups may enhance reactivity or target binding .

Phenyl Ring Modifications :

  • The 4-acetylphenyl group (target compound) vs. 4-(2-hydroxyethyl)phenyl (): Acetyl groups are electron-withdrawing, whereas hydroxyethyl improves solubility.
  • Comparison with nitro- or methoxy-substituted phenyls () highlights how electron-withdrawing/donating groups influence bioactivity and synthetic pathways.

Sulfonyl () or pyridazine () groups alter electronic properties and binding kinetics.

Biological Activity

N-(4-acetylphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C18H18FN3O2C_{18}H_{18}FN_{3}O_{2}, with a molecular weight of approximately 325.35 g/mol. The structure features an acetylphenyl group and a fluorinated indole moiety, which are crucial for its biological activity. The presence of the fluorine atom may enhance the compound's reactivity and selectivity towards biological targets.

This compound's biological activity can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways, thereby influencing various biological processes.
  • Receptor Modulation : It can interact with cellular receptors, modulating their activity and affecting cellular signaling pathways.
  • Gene Expression Alteration : The compound may influence transcription factors that regulate gene expression, impacting cell proliferation and survival.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in HeLa and MCF-7 cells by disrupting tubulin polymerization, a critical process for cell division.

Cell Line IC50 Value (µM) Mechanism of Action
HeLa5.0Induces apoptosis
MCF-74.5Inhibits tubulin polymerization

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties, particularly against Herpes Simplex Virus Type 1 (HSV-1). The mechanism appears to involve interference with viral DNA packaging and cleavage processes essential for viral replication.

Study 1: Apoptosis Induction in Cancer Cells

In a study examining the effects of this compound on cancer cells, researchers found that treatment led to a significant increase in early-stage and late-stage apoptosis in HeLa cells. The study reported an increase in caspase-3 activation, indicating the compound's potential as an anticancer agent.

Study 2: Antiviral Efficacy Against HSV-1

Another study investigated the antiviral effects of the compound against HSV-1. Results indicated that it effectively reduced viral replication by disrupting critical stages of the viral life cycle, showcasing its potential as a therapeutic agent for viral infections.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-acetylphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide, and how can purity be ensured?

  • Answer : The synthesis typically involves multi-step pathways, starting with fluorinated indole precursors and coupling to acetamide derivatives via nucleophilic substitution or amidation. Key steps include:

  • Indole activation : Introduce the 6-fluoro group using fluorinating agents (e.g., Selectfluor®) under anhydrous conditions .
  • Acetamide coupling : React the activated indole with 4-acetylphenylacetic acid derivatives using carbodiimide crosslinkers (e.g., EDC/HOBt) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensure >95% purity. Characterization via 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and HRMS is critical .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Answer :

  • Structural confirmation : 1H^1 \text{H}-NMR (to resolve indole protons and acetyl groups) and 13C^{13} \text{C}-NMR (to verify carbonyl and fluorinated carbons) .
  • Purity assessment : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm .
  • Mass analysis : HRMS (ESI+) to confirm molecular ion peaks and rule out byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Answer : Use Design of Experiments (DoE) to evaluate variables:

  • Temperature : Elevated temperatures (60–80°C) accelerate coupling but may degrade heat-sensitive intermediates .
  • Catalysts : Pd-based catalysts (e.g., Pd(PPh3_3)4_4) enhance coupling efficiency in Suzuki-Miyaura reactions for indole functionalization .
  • Solvent systems : Polar aprotic solvents (DMF, DMSO) improve solubility but require rigorous drying to avoid hydrolysis .
    • Scale-up : Transition from batch to flow chemistry for consistent mixing and heat transfer .

Q. What strategies are effective for analyzing contradictory bioactivity data across studies?

  • Answer :

  • Assay standardization : Validate cell lines (e.g., HepG2 vs. MCF-7) and incubation times to reduce variability .
  • Purity verification : Re-test compounds with conflicting results using HPLC-MS to exclude batch-specific impurities .
  • Mechanistic follow-up : Use molecular docking (AutoDock Vina) to assess target binding consistency across studies .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Answer :

  • Substituent variation : Synthesize analogs with modified indole (e.g., 5-Cl, 7-MeO) or acetylphenyl (e.g., nitro, hydroxy) groups .
  • Biological testing : Screen analogs against kinase panels (e.g., EGFR, VEGFR) to identify critical substituents .
  • Computational modeling : Use QSAR models (Molinspiration, Schrödinger) to predict bioactivity trends .

Q. What methodologies are recommended for studying metabolic stability and toxicity?

  • Answer :

  • In vitro metabolism : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS .
  • Toxicity screening : Use MTT assays on HEK293 cells and Ames tests for mutagenicity .
  • In vivo models : Administer to rodents (IV/PO) and profile plasma/tissue concentrations with LC-MS/MS .

Methodological Challenges and Solutions

Q. How can researchers address low solubility in aqueous buffers during biological assays?

  • Answer :

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin complexes to enhance solubility without cytotoxicity .
  • Nanoformulation : Prepare liposomal or PEGylated nanoparticles to improve bioavailability .

Q. What experimental designs are suitable for elucidating thermal stability?

  • Answer :

  • Thermogravimetric Analysis (TGA) : Measure weight loss under nitrogen atmosphere (10°C/min) to identify decomposition points .
  • Differential Scanning Calorimetry (DSC) : Analyze phase transitions and melting points .
  • Storage stability : Test under accelerated conditions (40°C/75% RH) for 1–3 months .

Cross-Disciplinary Applications

Q. What non-pharmacological applications could this compound have in materials science?

  • Answer :

  • Optoelectronic materials : The fluorinated indole core may exhibit π-conjugation for organic semiconductors .
  • Coordination chemistry : Explore metal-organic frameworks (MOFs) using the acetamide group as a ligand .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-acetylphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide
Reactant of Route 2
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N-(4-acetylphenyl)-2-(6-fluoro-1H-indol-1-yl)acetamide

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